molecular formula C11H20N2O2 B1407263 (1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane CAS No. 473795-32-3

(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane

Cat. No.: B1407263
CAS No.: 473795-32-3
M. Wt: 212.29 g/mol
InChI Key: NIZTZRCJEKIRON-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane” is a molecule that contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .

Scientific Research Applications

Anticancer Potential

Norcantharidin, a structurally related compound to (1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane, has shown promising anticancer activities. Structural modifications, such as those seen in the bicyclic heptane derivatives, can enhance anticancer effects. Studies have identified that these analogues, through structural alteration, can provide significant anticancer activities by inhibiting various protein phosphatases and thus have potential for further anticancer compound development (Deng & Tang, 2011).

Drug Discovery and Structural Analysis

The bicyclic structure of this compound has been a subject of interest in drug research due to its unique molecular shape and the sterically fixed position of its substituents. Such compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships, highlighting their importance in drug discovery and development processes (Buchbauer & Pauzenberger, 1991; Buchbauer, Esterer, & Cermak, 1999).

Metabolic Imaging in Prostate Carcinoma

Related compounds with bicyclic structures, such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, have been used in metabolic imaging techniques like PET/CT to diagnose recurrent prostate carcinoma. The unique structure and metabolic activity of these compounds allow for non-invasive imaging techniques, providing significant insights into the diagnosis and management of prostate carcinoma (Ren, Yuan, Wen, & Yang, 2016).

Catalytic Oxidation Studies

The structural features of compounds like this compound have been explored in studies related to the catalytic oxidation of cyclohexene. The ability to control oxidation reactions and afford targeted products makes these compounds valuable in both academic and industrial applications, contributing to advancements in chemical synthesis and catalysis (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTZRCJEKIRON-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN2CC[C@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 3
Reactant of Route 3
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 4
Reactant of Route 4
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 6
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.